![molecular formula C18H16FNO B2971650 (2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one CAS No. 339010-46-7](/img/structure/B2971650.png)
(2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying the compound’s stability under various conditions .Scientific Research Applications
- The compound’s structural features make it an attractive candidate for drug design. Researchers have explored its potential as a scaffold for developing novel pharmaceuticals. By modifying its substituents, scientists aim to create compounds with improved bioactivity, selectivity, and pharmacokinetic properties .
- “(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one” exhibits interesting photophysical properties. It can act as a fluorescent probe due to its fluorescence emission upon excitation. Researchers have used similar compounds for cellular imaging, studying protein interactions, and monitoring biological processes .
- The π-conjugated system in this compound makes it relevant for materials science. Researchers investigate its use as an organic semiconductor in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). Its electron-donating and accepting properties contribute to charge transport and energy conversion .
- N,N-dimethyl enaminones, including this compound, have been employed as catalysts in various reactions. Their unique reactivity allows for the synthesis of complex molecules with high enantioselectivity. Researchers explore their use in asymmetric transformations, including Michael additions and cycloadditions .
- Researchers have investigated the biological effects of related N,N-dimethyl analogues. These compounds exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Understanding their mechanisms of action can lead to the development of new therapeutic agents .
- Computational studies play a crucial role in understanding the electronic structure, reactivity, and interactions of this compound. Researchers use quantum mechanical calculations to predict its behavior, optimize its geometry, and explore reaction pathways. Such insights guide experimental design and interpretation .
Medicinal Chemistry and Drug Development
Photophysical Properties and Fluorescent Probes
Materials Science and Organic Semiconductors
Catalysis and Asymmetric Synthesis
Biological Activity and Biochemical Studies
Computational Chemistry and Molecular Modeling
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUVQUJNYWREQ-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one |
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